N'-(5-chloro-2-methoxyphenyl)-N-(4-methylcyclohexyl)oxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylcyclohexyl group connected through an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methylcyclohexylamine.
Formation of Ethanediamide Linkage: The two amines are reacted with an appropriate diacid chloride, such as ethanedioyl chloride, under controlled conditions to form the ethanediamide linkage.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxyphenyl derivatives.
Reduction: Formation of 2-methoxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar functional groups.
N-(5-chloro-2-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide: can be compared with other chloro-substituted methoxyphenyl compounds.
Uniqueness
- The unique combination of a chloro-substituted methoxyphenyl group and a methylcyclohexyl group connected through an ethanediamide linkage may confer specific properties, such as enhanced stability or unique biological activity, that distinguish it from similar compounds.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(4-methylcyclohexyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-3-6-12(7-4-10)18-15(20)16(21)19-13-9-11(17)5-8-14(13)22-2/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJOHXHCGLUAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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